

Ascr#18 for Enhanced Crop Protection: Application Notes and Protocols

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Compound of Interest

Compound Name: Ascr#18

Cat. No.: B15561785

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Introduction

Ascaroside #18 (**Ascr#18**) is a nematode-derived signaling molecule that has emerged as a potent activator of plant defense mechanisms. Unlike traditional pesticides, **Ascr#18** is not directly toxic to pathogens but instead primes the plant's innate immune system, leading to broad-spectrum resistance against a variety of pests and diseases. This document provides detailed application notes, experimental protocols for determining optimal concentrations, and a summary of effective concentrations from various studies.

Ascr#18 perception in plants triggers a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway and the salicylic acid (SA) and jasmonic acid (JA) hormonal defense pathways[1][2][3]. A key mechanism, particularly against nematodes, involves the repression of auxin signaling, which is crucial for the establishment of nematode feeding sites[4][5][6]. This multifaceted mode of action makes **Ascr#18** a promising candidate for the development of novel, environmentally friendly crop protection strategies.

Data Presentation: Efficacy of Ascr#18 Across Various Crops and Pathogens

The following table summarizes the effective concentrations of **Ascr#18** as reported in various studies. It is important to note that the optimal concentration can be influenced by the plant species, the specific pathogen, and environmental conditions[7].

Crop	Pathogen/Pest	Ascr#18 Concentration	Observed Effect	Reference
Wheat	Puccinia triticina (Leaf Rust)	0.01 nM - 10 µM	Significant reduction in rust pustules.[8][9][10]	[8][9][10]
Arabidopsis	Heterodera schachtii (Cyst Nematode)	1 nM, 10 nM, 1 µM	Reduced number of established nematodes.[1]	[1]
Arabidopsis	Meloidogyne incognita (Root-knot Nematode)	10 nM	Significantly reduced infection.[3]	[3]
Arabidopsis	Pseudomonas syringae pv. tomato DC3000	1 µM	Enhanced resistance.[2]	[2]
Barley	Blumeria graminis f. sp. hordei	10 nM	Increased resistance.[1]	[1]
Tomato	Phytophthora infestans, Pseudomonas syringae	10 nM	Effective in inducing defense.[1]	[1]
Maize, Rice, Soybean	Various pathogens (viruses, bacteria, fungi, oomycetes)	Low nanomolar to low micromolar	Partial to strong protection.[11]	[11]

Experimental Protocols

Protocol 1: Determination of Optimal **Ascr#18** Concentration for Disease Resistance

This protocol outlines a general procedure for determining the optimal concentration of **Ascr#18** for inducing resistance against a specific pathogen in a given crop.

1. Materials:

- **Ascr#18** stock solution (e.g., in ethanol or DMSO, to be diluted in water)
- Seeds of the target crop plant
- Pathogen inoculum
- Sterile water
- Solvent control (e.g., water with the same final concentration of ethanol or DMSO as the **Ascr#18** solutions)
- Pots, soil, and growth chamber/greenhouse facilities
- Equipment for pathogen inoculation and disease assessment

2. Experimental Procedure:

- **Plant Growth:** Sow seeds and grow plants under controlled conditions (e.g., 16h light/8h dark cycle, specific temperature and humidity). The age of the plants for treatment will depend on the specific crop and pathogen system.
- **Preparation of **Ascr#18** Solutions:** Prepare a series of **Ascr#18** dilutions ranging from nanomolar to micromolar concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a solvent control and a water-only control.
- ****Ascr#18** Treatment:** Apply the **Ascr#18** solutions to the plants. The application method can be soil drenching, foliar spray, or root dipping, depending on the target pathogen's mode of infection. Ensure even application.

- **Pathogen Inoculation:** After a specific pre-treatment period (e.g., 24-48 hours), inoculate the plants with the pathogen. The inoculation method will be specific to the pathogen (e.g., spraying a spore suspension, adding nematode juveniles to the soil).
- **Disease Assessment:** Monitor the plants for disease development over a set period. Assess disease severity using appropriate metrics (e.g., lesion size, number of pustules, pathogen biomass, percentage of infected plants).
- **Data Analysis:** Statistically analyze the disease severity data to determine which **Ascr#18** concentrations provide a significant reduction in disease compared to the controls.

3. **Expected Outcome:** This experiment should identify a dose-response curve, revealing the optimal concentration range of **Ascr#18** for enhancing resistance to the specific pathogen.

Protocol 2: Evaluation of Ascr#18-Induced Defense Gene Expression

This protocol is designed to confirm that **Ascr#18** is inducing a defense response in the plant at the molecular level.

1. Materials:

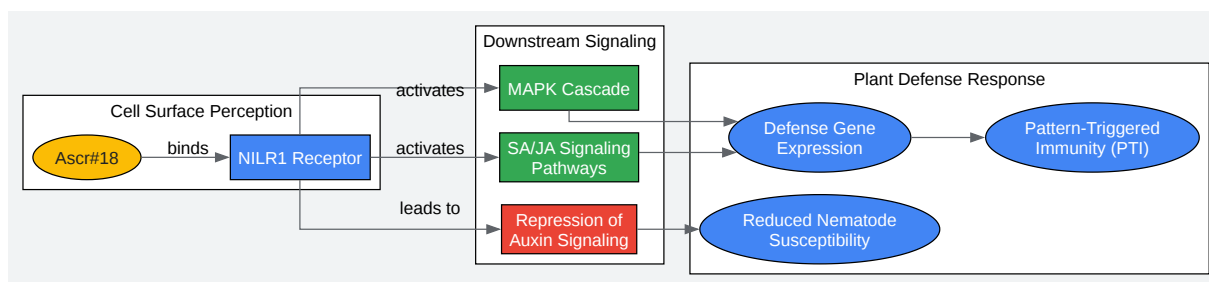
- **Ascr#18** solutions at the determined optimal concentration and controls
- Plant tissue from treated and control plants
- Liquid nitrogen
- RNA extraction kit
- cDNA synthesis kit
- qPCR machine and reagents
- Primers for defense-related marker genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene.

2. Experimental Procedure:

- **Plant Treatment:** Treat plants with the optimal concentration of **Ascr#18** and controls as determined in Protocol 1.
 - **Tissue Sampling:** At various time points after treatment (e.g., 0, 6, 24, 48 hours), collect leaf or root tissue (depending on the application method and pathogen) and immediately freeze it in liquid nitrogen.
 - **RNA Extraction and cDNA Synthesis:** Extract total RNA from the plant tissue and synthesize cDNA.
 - **qPCR Analysis:** Perform quantitative real-time PCR (qPCR) to measure the expression levels of the selected defense marker genes.
 - **Data Analysis:** Normalize the expression of the target genes to the reference gene and calculate the fold change in gene expression in **Ascr#18**-treated plants compared to the controls.
3. **Expected Outcome:** A significant upregulation of defense-related genes in the **Ascr#18**-treated plants will confirm the activation of the plant's immune system.

Visualizations

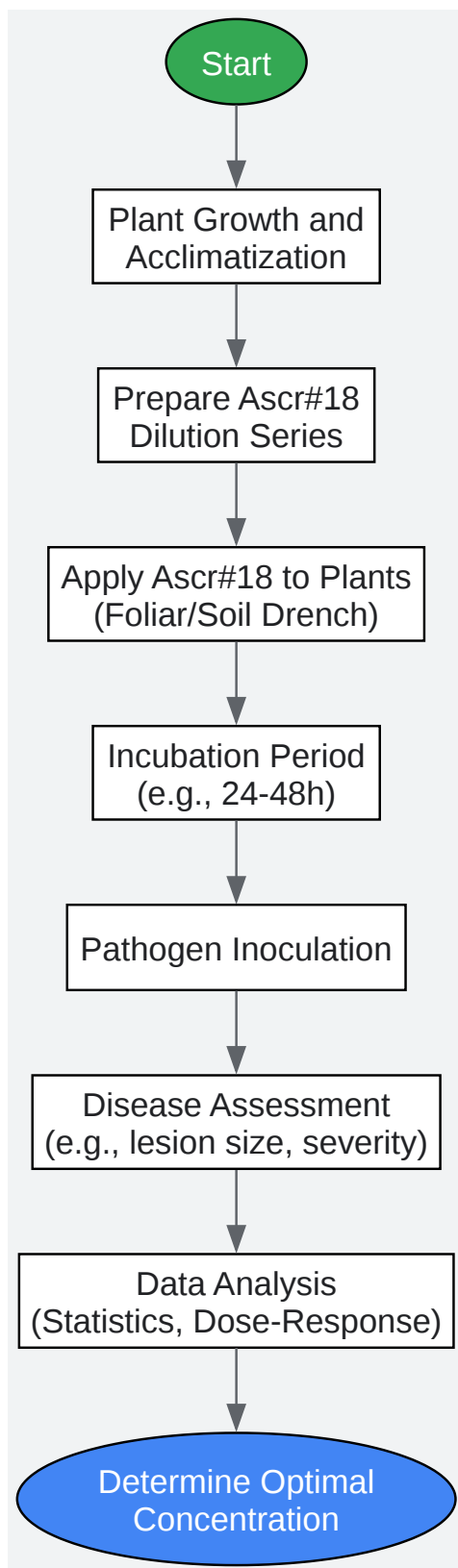
Signaling Pathways of Ascr#18 in Plant Defense



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Caption: **Ascr#18** perception by the NLR1 receptor triggers downstream signaling, leading to plant defense.

Experimental Workflow for Optimal Concentration Determination



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Caption: Workflow for determining the optimal **Ascr#18** concentration for crop protection.

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